molecular formula C16H14FNO3 B2872059 3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone CAS No. 477333-88-3

3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone

Cat. No. B2872059
CAS RN: 477333-88-3
M. Wt: 287.29
InChI Key: MWGZEVYWACMQSK-UHFFFAOYSA-N
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Description

The compound “3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone” is a unique chemical that is provided to early discovery researchers as part of a collection of unique chemicals . It’s important to note that the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The compound has a complex molecular structure. Its SMILES string is FC1=CC=C ( [C@H]2 [C@H] (COC3=CC=C (OCO4)C4=C3)CNCC2)C=C1.Cl . This indicates the presence of various functional groups and chiral centers in the molecule .


Physical And Chemical Properties Analysis

The compound is a solid . Its linear formula is C19H21O3N1Cl1F1 . The InChI key is GELRVIPPMNMYGS-RVXRQPKJSA-N . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Fluorescence Derivatization

Fluorescence derivatization is a notable application of compounds similar to 3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone. A study by Frade et al. (2007) explored the use of naphthalenylamino propanoic acid, a compound with a similar structure, for fluorescent derivatization of amino acids. The derivatives showed strong fluorescence, suitable for biological assays (Frade et al., 2007).

Synthesis of Cytotoxic Agents

The synthesis of 1-Aryl-3-phenethylamino-1-propanone hydrochlorides, which includes compounds structurally related to the target compound, was explored by Mete et al. (2007) for their potential as cytotoxic agents. These compounds were synthesized using Mannich reactions and showed potential in pharmaceutical applications (Mete et al., 2007).

Electrochemical Behavior in Protic Medium

The electrochemical behavior of certain unsymmetrical dihydropyridines, which are structurally related to 3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone, was investigated by David et al. (1995). Their study provides insights into the reduction and oxidation processes of such compounds in various mediums (David et al., 1995).

Antioxidant Potential

Research by Zaheer et al. (2015) on N′-benzylidene-2-(2-fluorobiphenyl)propanehydrazides, which are chemically akin to the target compound, demonstrated their antioxidant potential. These compounds were synthesized and evaluated for pharmaceutical applications, highlighting their potential therapeutic uses (Zaheer et al., 2015).

Neuroleptic Activity

Sato et al. (1978) synthesized a series of 1-(4-fluorophenyl)-4-(1-piperidinyl)-1-butanones, closely related to the target compound, with potent neuroleptic activity. These compounds were evaluated for their neuroleptic properties, contributing to the development of new psychotropic agents (Sato et al., 1978).

Intracellular Calcium Activity

A study by Bourlot et al. (1998) on substituted benzoxazines, which share a structural similarity, revealed moderate activity on intracellular calcium. This research provides a foundation for the development of compounds with potential medical applications in treating calcium-related disorders (Bourlot et al., 1998).

Protection of Benzoxaborole Moiety

Research by Gamrat et al. (2018) on the synthesis and utility of benzoxaborole protecting groups, relevant to compounds like 3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone, provided insights into improving organic solubility and facilitating otherwise incompatible reactions (Gamrat et al., 2018).

Phosphatidylinositol-3-Kinase Inhibition

The development of phosphatidylinositol-3-kinase inhibitors for treating B-cell malignancies, as explored by Lannutti et al. (2011), involves compounds structurally akin to the target compound. Such inhibitors have shown efficacy in blocking phosphatidylinositol-3-kinase signaling, leading to apoptosis in malignant B-cells (Lannutti et al., 2011).

Microwave Synthesis of Antiviral Agents

Luo et al. (2012) investigated the microwave synthesis of (quinazolin-4-ylamino)methylphosphonates with potential antiviral activities, demonstrating an efficient method for synthesizing compounds with similar structures (Luo et al., 2012).

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives, structurally related to the target compound, and assessed their corrosion inhibiting effect against steel in acidic solutions. This research opens avenues for the use of similar compounds in industrial applications (Hu et al., 2016).

Synthesis of Novel Fluorescent Dyes

Varghese et al. (2015) focused on synthesizing novel fluorophores based on furanones, chemically akin to 3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone. Their study expands the application of such compounds in bio-analytical purposes (Varghese et al., 2015).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral, Aquatic Chronic 2, Eye Irrit. 2, Skin Sens. 1 . It has hazard statements H302, H317, H319, H411 . Precautionary statements include P261, P264, P273, P280, P280, P391 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-(1,3-benzodioxol-5-ylamino)-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-12-3-1-11(2-4-12)14(19)7-8-18-13-5-6-15-16(9-13)21-10-20-15/h1-6,9,18H,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGZEVYWACMQSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzodioxol-5-ylamino)-1-(4-fluorophenyl)-1-propanone

CAS RN

477333-88-3
Record name 3-(1,3-BENZODIOXOL-5-YLAMINO)-1-(4-FLUOROPHENYL)-1-PROPANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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